An In-depth Technical Guide to 2,4-Dichloro-6-(hydroxymethyl)phenol (CAS 6641-02-7)
An In-depth Technical Guide to 2,4-Dichloro-6-(hydroxymethyl)phenol (CAS 6641-02-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(hydroxymethyl)phenol, a halogenated phenolic compound with significant potential as a versatile chemical intermediate in various fields, including organic synthesis and the development of novel therapeutic agents. This document delves into its physicochemical properties, provides a detailed synthesis protocol, explores its potential applications, and outlines essential safety and handling considerations.
Physicochemical Properties
2,4-Dichloro-6-(hydroxymethyl)phenol is a dichlorinated phenol derivative. The introduction of a hydroxymethyl group ortho to the phenolic hydroxyl and flanked by a chlorine atom imparts specific reactivity and functionality to the molecule. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,4-Dichloro-6-(hydroxymethyl)phenol
| Property | Value | Source |
| CAS Number | 6641-02-7 | [1] |
| Molecular Formula | C₇H₆Cl₂O₂ | [1] |
| Molecular Weight | 193.03 g/mol | [1] |
| IUPAC Name | 2,4-dichloro-6-(hydroxymethyl)phenol | |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
Synthesis of 2,4-Dichloro-6-(hydroxymethyl)phenol
The synthesis of 2,4-Dichloro-6-(hydroxymethyl)phenol can be achieved through the hydroxymethylation of 2,4-dichlorophenol using formaldehyde in a basic medium. This electrophilic aromatic substitution reaction is a well-established method for introducing hydroxymethyl groups onto a phenol ring.
Reaction Scheme
Caption: Synthesis of 2,4-Dichloro-6-(hydroxymethyl)phenol.
Detailed Experimental Protocol
The following protocol is based on established methods for the hydroxymethylation of phenols.[1]
Materials:
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2,4-Dichlorophenol
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Formaldehyde solution (37-40%)
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Sodium hydroxide (NaOH)
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Deionized water
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Hydrochloric acid (HCl) for neutralization
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Ethyl acetate for extraction
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Anhydrous magnesium sulfate (MgSO₄) for drying
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography elution
Procedure:
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Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium hydroxide (1.3 g, 32.5 mmol) in deionized water (15 mL).
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Addition of Reactants: To the stirred solution, add 2,4-dichlorophenol (5 g, 30.7 mmol). After complete dissolution, add formaldehyde solution (6 mL, ~80 mmol).
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Reaction Conditions: Heat the reaction mixture to 50°C and maintain stirring for 48 hours. The solution is expected to change color from light yellow to a darker shade during this period.
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Work-up:
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Cool the reaction mixture to room temperature.
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Neutralize the solution to a pH of approximately 7 by the dropwise addition of hydrochloric acid.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 2,4-Dichloro-6-(hydroxymethyl)phenol.
Potential Applications in Research and Drug Development
While specific applications of 2,4-Dichloro-6-(hydroxymethyl)phenol are not extensively documented, its structure suggests significant potential as a building block in organic synthesis and medicinal chemistry.
Intermediate for Schiff Base Ligands
The hydroxymethyl group can be oxidized to an aldehyde, which can then be condensed with primary amines to form Schiff bases. These Schiff bases, particularly those derived from substituted salicylaldehydes, are versatile ligands capable of coordinating with a wide range of metal ions.[2][3] The resulting metal complexes have shown promise in various applications, including:
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Antimicrobial Agents: Schiff base-metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[2] The presence of chlorine atoms on the aromatic ring can further potentiate this activity.
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Catalysis: These complexes can act as catalysts in various organic transformations, such as oxidation reactions.[3]
Caption: Potential synthetic pathway to bioactive compounds.
Precursor for Bioactive Molecules
The phenolic hydroxyl and the hydroxymethyl group offer two points for further functionalization, making 2,4-Dichloro-6-(hydroxymethyl)phenol a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The dichlorinated phenol motif is present in a number of bioactive compounds, and this starting material provides a route to novel analogues.
Spectroscopic Characterization (Expected)
Table 2: Expected Spectroscopic Data for 2,4-Dichloro-6-(hydroxymethyl)phenol
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the phenolic OH proton. - A singlet for the two protons of the CH₂ group. - A triplet or doublet for the proton of the CH₂OH group. - Two doublets in the aromatic region for the two aromatic protons. |
| ¹³C NMR | - A signal for the CH₂OH carbon around 60-70 ppm. - Aromatic carbon signals between 110-160 ppm, with carbons attached to chlorine and oxygen appearing at lower field. |
| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl groups. - C-O stretching vibrations around 1200-1300 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region. - Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 192, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). |
Safety and Handling
Specific toxicological data for 2,4-Dichloro-6-(hydroxymethyl)phenol are not available. However, based on the properties of the closely related precursor, 2,4-dichlorophenol, caution should be exercised during handling.[4]
Potential Hazards (inferred from 2,4-Dichlorophenol):
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Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[4]
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Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4]
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Environmental Hazards: Toxic to aquatic life with long-lasting effects.[4]
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
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Disposal: Dispose of contents/container to an approved waste disposal plant.
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2,4-Dichloro-6-(hydroxymethyl)phenol is a valuable chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its versatile functional groups, makes it an attractive building block for the creation of novel Schiff base ligands, metal complexes, and other potentially bioactive molecules. Researchers and drug development professionals should consider this compound as a promising scaffold for the development of new chemical entities. As with any chemical, proper safety precautions based on the known hazards of related compounds should be strictly followed.
References
- Joseph, B., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) AND ITS METAL COMPLEXES. RASĀYAN J. Chem., 18(2).
- Ourari, A., et al. (2012). 2,4-Dichloro-6-({2-[(3,5-dichloro-2-hydroxybenzylidene)amino]ethyl}iminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448.
